N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

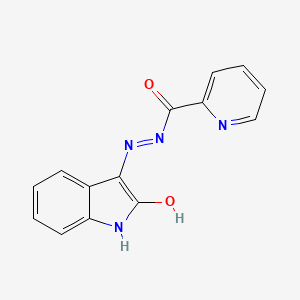

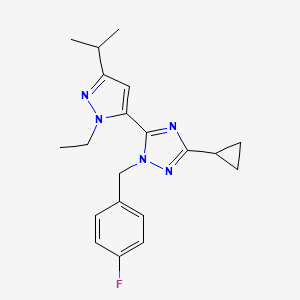

“N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide” is an organic compound that likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amide group), and a 2,3-dimethylphenyl group (a phenyl group with methyl groups at the 2nd and 3rd positions) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a carboxamide group, and a 2,3-dimethylphenyl group . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar in structure to N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide, has been identified as part of a group of benzamides with herbicidal activity against annual and perennial grasses. This research suggests potential agricultural utility for forage legumes, certain turf grasses, and cultivated crops, highlighting the agricultural application of related compounds K. Viste, A. J. Cirovetti, B. Horrom (1970).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, related to the compound , serves as a new photoremovable protecting group for carboxylic acids. This finding suggests that related benzofuran compounds might have applications in the field of photochemistry, where they could be used to protect and deprotect carboxylic acids in a controlled manner Klan, Zabadal, Heger (2000).

Polymorphism in Pharmaceuticals

Research on mefenamic acid, which shares a structural feature (dimethylphenyl) with the compound , focuses on the polymorphism of this drug. This study elucidates the structural, morphological, and spectroscopic characterization of its polymorphs, offering insights into the physical chemistry of pharmaceutical compounds with similar structural motifs V. Cunha, C. Izumi, P. Petersen, A. Magalhães, M. Temperini, H. Petrilli, V. Constantino (2014).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which are structurally related to N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide, have been developed for luminescence sensing of benzaldehyde-based derivatives. This application demonstrates the potential use of related benzofuran compounds in the development of fluorescence sensors for chemical detection B. Shi, Yuanhao Zhong, Lili Guo, Gang Li (2015).

Anticonvulsant Activity

The discovery of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide as an effective anticonvulsant in several animal models signifies the potential therapeutic applications of similar benzofuran derivatives in neurology and pharmacology D. W. Robertson, J. Leander, R. Lawson, E. Beedle, C. Clark, B. Potts, C. J. Parli (1987).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-6-5-8-14(12(11)2)18-17(19)16-10-13-7-3-4-9-15(13)20-16/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQWIUCCNNYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)